

Broad-Spectrum Antiviral Activity of IHVR-19029: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	IHVR-19029	
Cat. No.:	B608066	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHVR-19029 is a promising N-alkylated derivative of 1-deoxynojirimycin (DNJ) that exhibits broad-spectrum antiviral activity against a range of enveloped viruses, particularly hemorrhagic fever viruses. Its mechanism of action centers on the inhibition of host-specific endoplasmic reticulum (ER) α -glucosidases I and II. These enzymes are critical for the proper folding of viral glycoproteins through the N-linked glycosylation pathway. By disrupting this process, **IHVR-19029** effectively hinders viral maturation and assembly, leading to the production of non-infectious virions. This whitepaper provides an in-depth technical overview of **IHVR-19029**, including its antiviral efficacy, mechanism of action, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Introduction

The emergence and re-emergence of viral diseases, particularly those caused by enveloped viruses such as Ebola, Marburg, Dengue, and Zika, underscore the urgent need for broad-spectrum antiviral therapeutics. Targeting host cellular functions essential for viral replication presents a promising strategy that is less susceptible to the development of viral resistance compared to direct-acting antivirals. **IHVR-19029**, an iminosugar, exemplifies this approach by targeting the host's N-linked glycosylation pathway, a critical process for the maturation of glycoproteins of numerous enveloped viruses.[1][2][3][4][5] This document serves as a



comprehensive technical guide for researchers and drug development professionals interested in the antiviral properties and evaluation of **IHVR-19029**.

Mechanism of Action: Inhibition of ER α -Glucosidases

IHVR-19029 is a competitive inhibitor of the endoplasmic reticulum (ER) resident α -glucosidases I and II.[3][5] These enzymes play a crucial role in the initial trimming steps of the N-linked glycan precursor, Glc3Man9GlcNAc2, attached to newly synthesized viral glycoproteins. Specifically, α -glucosidase I removes the terminal glucose residue, followed by the removal of the subsequent two glucose residues by α -glucosidase II. This deglucosylation process is a critical quality control step, ensuring the proper folding and subsequent transport of glycoproteins from the ER to the Golgi apparatus.

By inhibiting these glucosidases, **IHVR-19029** leads to the accumulation of improperly folded viral glycoproteins with persistent glucose residues on their N-glycans. This misfolding prevents the correct assembly of viral particles and can lead to their retention and degradation within the ER. The resulting virions, if released, are often non-infectious due to malformed or non-functional envelope glycoproteins.



Click to download full resolution via product page

Caption: Inhibition of ER α -glucosidases I and II by **IHVR-19029** disrupts N-linked glycosylation.

In Vitro Antiviral Activity



IHVR-19029 has demonstrated potent antiviral activity against a variety of enveloped viruses in cell-based assays. The half-maximal effective concentrations (EC50) and cytotoxic concentrations (CC50) for several key viruses are summarized below.

Virus	Cell Line	Assay Type	EC50 (μM)	СС50 (µМ)	Selectivit y Index (SI = CC50/EC 50)	Referenc e
Dengue Virus (DENV)	HEK293	qRT-PCR	~1.0	>100	>100	[1][4]
Yellow Fever Virus (YFV)	HEK293	qRT-PCR	~12.5	>100	>8	[1][4]
Zika Virus (ZIKV)	HEK293	qRT-PCR	~17.6	>100	>5.7	[1][4]
Ebola Virus (EBOV)	Hela	Immunoflu orescence	16.9	>50	>2.9	[1][4]
Marburg Virus (MARV)	-	-	Data not specified	-	-	[1][3]
Rift Valley Fever Virus	-	-	Data not specified	-	-	[1]

In Vivo Efficacy

Preclinical studies in murine models have demonstrated the in vivo efficacy of **IHVR-19029** in providing partial protection against lethal infections with Ebola and Marburg viruses when administered via intraperitoneal injection.[1][3]

A significant finding is the synergistic antiviral effect observed when **IHVR-19029** is coadministered with other broad-spectrum antiviral agents, such as favipiravir (T-705). In a mouse



model of Ebola virus infection, the combination of sub-optimal doses of **IHVR-19029** and favipiravir resulted in a significant increase in the survival rate of infected animals.[1][2] This suggests a promising combination therapy strategy for treating viral hemorrhagic fevers.

Pharmacokinetics and Prodrug Development

A major challenge with **IHVR-19029** is its low oral bioavailability and dose-limiting gastrointestinal side effects when administered orally.[1][3] Pharmacokinetic studies in mice revealed a short plasma half-life following intraperitoneal administration.[4]

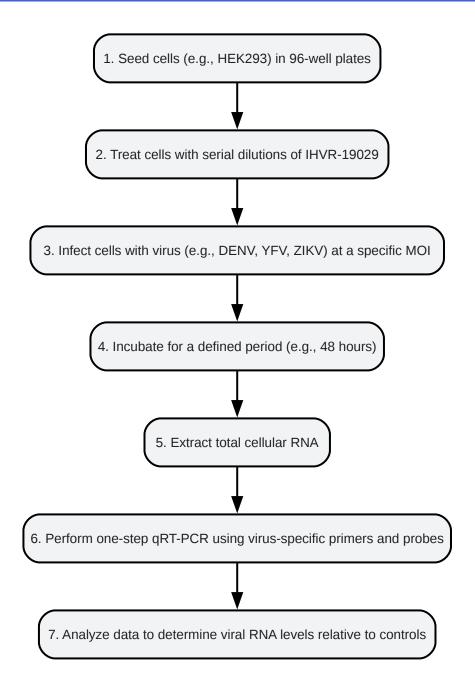
To address these limitations, ester prodrugs of **IHVR-19029** have been developed. These prodrugs are designed to be stable in the gastrointestinal tract and are converted to the active parent compound, **IHVR-19029**, in the plasma and liver. In vivo pharmacokinetic studies in mice have shown that these prodrugs, particularly a tetrabutyrate ester, significantly improve the overall exposure to **IHVR-19029** after both oral and intravenous administration.[3]

Compoun d	Administr ation	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Referenc e
IHVR- 19029	IP	75	~2000	0.17	~2500	[4]
IHVR- 19029	Oral	100	~100	0.25	~150	[6]
Prodrug 8 (Tetrabutyr ate)	Oral	100	~300	0.25	~600	[6]

Experimental Protocols In Vitro Antiviral Assays

This protocol is used to quantify viral RNA levels in infected cells treated with IHVR-19029.





Click to download full resolution via product page

Caption: Workflow for quantifying viral RNA by qRT-PCR.

Detailed Steps:

- Cell Seeding: Seed a suitable cell line (e.g., HEK293) in 96-well plates at a density that will
 result in a confluent monolayer on the day of infection.
- Compound Preparation: Prepare serial dilutions of IHVR-19029 in cell culture medium.



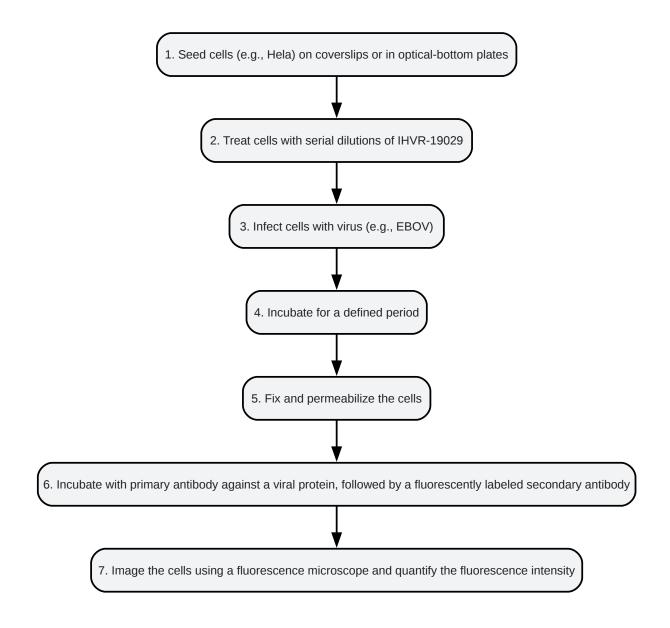




- Treatment and Infection: Pre-treat the cells with the compound dilutions for a specified time (e.g., 2 hours) before infecting with the virus at a predetermined multiplicity of infection (MOI).
- Incubation: Incubate the infected and treated plates for a period sufficient for viral replication (e.g., 48 hours).
- RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
- qRT-PCR: Perform one-step qRT-PCR using a commercial master mix and primers/probes specific for the target virus. Include a housekeeping gene (e.g., β-actin) for normalization.
- Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the compound concentration using non-linear regression analysis.

This assay is used to quantify viral protein expression in infected cells.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. researchgate.net [researchgate.net]
- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 3. Item Simplified view of N-linked glycosylation pathway. Public Library of Science -Figshare [plos.figshare.com]
- 4. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-linked glycosylation Wikipedia [en.wikipedia.org]
- 6. Ester Prodrugs of IHVR-19029 with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Broad-Spectrum Antiviral Activity of IHVR-19029: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608066#broad-spectrum-antiviral-activity-of-ihvr-19029]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com